![molecular formula C6H12O6 B583650 D-[4,5,6,6'-2H4]Fructose CAS No. 478518-49-9](/img/structure/B583650.png)

D-[4,5,6,6'-2H4]Fructose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

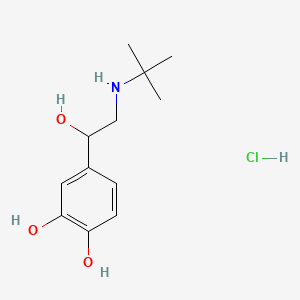

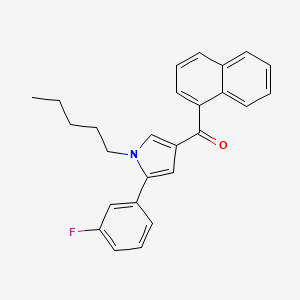

D-[4,5,6,6’-2H4]Fructose has a molecular weight of 180.1559 . It has a cyclic structure due to the presence of the keto group, resulting in the formation of the intramolecular hemiacetal . In this arrangement, C5-OH combines with the ketonic group present in the second position . This results in the formation of chiral carbon and two arrangements of CH2OH and OH group .Chemical Reactions Analysis

Fructose may be anaerobically fermented by yeast and bacteria . Yeast enzymes convert sugar (sucrose, glucose, and fructose, but not lactose) to ethanol and carbon dioxide . Also, the isomerization of D-glucose into D-fructose using aqueous NaOH as a catalyst has been reported .Physical And Chemical Properties Analysis

Pure, dry fructose is a sweet, white, odorless, crystalline solid, and is the most water-soluble of all the sugars . It has a lower melting point compared with other sugars such as glucose . The fructose compound has a molar mass of 180.16 g/mol, and a density of 1.69g/cm2 .Scientific Research Applications

Production of High-Fructose Corn Syrup

“D-[4,5,6,6’-2H4]Fructose” plays a significant role in the production of high-fructose corn syrup (HFCS) . Glucose isomerase, an enzyme, is used to convert glucose into fructose, which is a key step in the production of HFCS . This application is particularly important in the food industry, where HFCS is widely used as a sweetener .

Bioethanol Production

Bioethanol production is another significant application of “D-[4,5,6,6’-2H4]Fructose”. The bioconversion of xylose to ethanol by glucose isomerase is crucial for the production of bioethanol from hemicellulose . This process is gaining attention due to the increasing demand for renewable energy sources .

Food Processing

“D-[4,5,6,6’-2H4]Fructose” is used in food processing due to its ability to increase starch viscosity more rapidly and achieve a higher final viscosity than sucrose . This property makes it a valuable ingredient in the production of various food products .

Nutritional Requirements in Bacteria

Glucose isomerase, which can convert glucose and xylose to fructose and xylulose respectively, plays an important role in sugar metabolism, fulfilling nutritional requirements in bacteria . This is particularly important in the field of microbiology and biotechnology .

Physiological Functions

“D-[4,5,6,6’-2H4]Fructose” shows important physiological functions, such as blood glucose suppressive effect, reactive oxygen species scavenging activity, and neuroprotective effect . These properties make it a potential candidate for therapeutic applications .

Enzyme Characterization and Engineering

The study and engineering of enzymes that interact with “D-[4,5,6,6’-2H4]Fructose” is a significant area of research . Understanding these enzymes can lead to advancements in various fields, including industrial production and biotechnology .

Mechanism of Action

Target of Action

D-[4,5,6,6’-2H4]Fructose is a biochemical used in proteomics research . .

Mode of Action

It is known to be used in proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

While specific pathways involving D-[4,5,6,6’-2H4]Fructose are not detailed in the available literature, we can infer from the general metabolism of fructose. Fructose is phosphorylated by a specific kinase, fructokinase, to yield fructose-1-phosphate (F-1-P). F-1-P is then cleaved by a special aldolase, aldolase B, to yield dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The two molecules of DHAP produced from fructose are then either converted to glucose (through gluconeogenesis) or further metabolized to pyruvate by way of glycolysis .

Result of Action

Given its use in proteomics research , it may be involved in protein interactions or modifications.

properties

IUPAC Name |

(3S,4R,5R)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VOTBCCCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@@H](C(OC([C@@]1([2H])O)([2H])[2H])(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1'-13C]2'-Deoxyuridine](/img/structure/B583569.png)

![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)

![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)